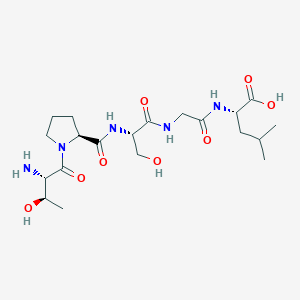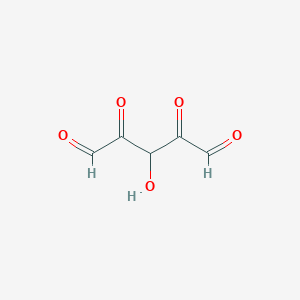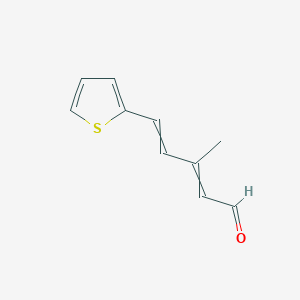
L-Threonyl-L-prolyl-L-serylglycyl-L-leucine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Threonyl-L-prolyl-L-serylglycyl-L-leucine: is a peptide composed of five amino acids: L-threonine, L-proline, L-serine, glycine, and L-leucine. Peptides like this one are often studied for their potential biological activities and applications in various fields, including medicine and biochemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of L-Threonyl-L-prolyl-L-serylglycyl-L-leucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Each amino acid is activated using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of hydroxybenzotriazole (HOBt) or O-benzotriazole-N,N,N’,N’-tetramethyluronium hexafluorophosphate (HBTU).
Coupling: The activated amino acids are coupled to the resin-bound peptide chain.
Deprotection: Protecting groups on the amino acids are removed using trifluoroacetic acid (TFA) to expose reactive sites for further coupling.
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like triisopropylsilane (TIS).
Industrial Production Methods: Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle large-scale synthesis with high precision and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Peptides can undergo oxidation, particularly at methionine and cysteine residues, though L-Threonyl-L-prolyl-L-serylglycyl-L-leucine does not contain these amino acids.
Reduction: Disulfide bonds in peptides can be reduced using reducing agents like dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Amino acid residues in peptides can be substituted through site-directed mutagenesis or chemical modification.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or performic acid.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Site-directed mutagenesis using specific primers and DNA polymerase.
Major Products: The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of sulfoxides or sulfone derivatives, while reduction can yield free thiol groups.
Applications De Recherche Scientifique
Chemistry: L-Threonyl-L-prolyl-L-serylglycyl-L-leucine can be used as a model peptide in studies of peptide synthesis, structure, and function. It can also serve as a substrate in enzymatic assays to study protease activity.
Biology: In biological research, this peptide can be used to investigate protein-protein interactions, signal transduction pathways, and cellular uptake mechanisms.
Medicine: Peptides like this compound have potential therapeutic applications, including as drug delivery agents, antimicrobial agents, and in cancer therapy.
Industry: In the industrial sector, peptides are used in the development of cosmetics, nutraceuticals, and as catalysts in chemical reactions.
Mécanisme D'action
The mechanism of action of L-Threonyl-L-prolyl-L-serylglycyl-L-leucine depends on its specific biological activity, which can vary based on its sequence and structure. Generally, peptides exert their effects by binding to specific receptors or enzymes, modulating their activity. This can lead to changes in cellular signaling pathways, gene expression, or metabolic processes.
Comparaison Avec Des Composés Similaires
- L-Valylglycyl-L-serylglycyl-L-threonyl-L-proline
- L-Seryl-L-prolyl-L-seryl-L-threonyl-L-seryl-N5-(diaminomethylene)-L-ornithyl-L-threonyl-L-prolyl-L-leucyl-L-leucine
- L-Prolyl-L-serylglycyl-L-threonyl-L-serine
Uniqueness: L-Threonyl-L-prolyl-L-serylglycyl-L-leucine is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. Its combination of hydrophilic (L-threonine, L-serine) and hydrophobic (L-proline, L-leucine) residues can influence its solubility, stability, and interactions with other molecules.
Propriétés
Numéro CAS |
666829-07-8 |
|---|---|
Formule moléculaire |
C20H35N5O8 |
Poids moléculaire |
473.5 g/mol |
Nom IUPAC |
(2S)-2-[[2-[[(2S)-2-[[(2S)-1-[(2S,3R)-2-amino-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C20H35N5O8/c1-10(2)7-12(20(32)33)23-15(28)8-22-17(29)13(9-26)24-18(30)14-5-4-6-25(14)19(31)16(21)11(3)27/h10-14,16,26-27H,4-9,21H2,1-3H3,(H,22,29)(H,23,28)(H,24,30)(H,32,33)/t11-,12+,13+,14+,16+/m1/s1 |
Clé InChI |
HKUVMMCPGFLQQL-BLDNINTCSA-N |
SMILES isomérique |
C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)O)N)O |
SMILES canonique |
CC(C)CC(C(=O)O)NC(=O)CNC(=O)C(CO)NC(=O)C1CCCN1C(=O)C(C(C)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![6-Nitro-2-[(4-phenylpiperidin-1-yl)methyl]quinoline](/img/structure/B12549240.png)

![1,1'-{[5-(Trifluoromethyl)-1,3-phenylene]bis(oxy)}bis[3-nitro-5-(trifluoromethyl)benzene]](/img/structure/B12549251.png)
![3-[(E)-(3-Phenylprop-2-en-1-ylidene)amino]-2H-1-benzopyran-2-one](/img/structure/B12549257.png)
![4-(Propyl{[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl}amino)pyrimidine-5-carboxylic acid](/img/structure/B12549264.png)
![N-[(1H-Benzimidazol-2-yl)sulfanyl]-2-methylpropan-2-amine](/img/structure/B12549268.png)




